molecular formula C20H30O2S2 B7988831 Ethyl 3-undecylthieno[3,2-B]thiophene-2-carboxylate

Ethyl 3-undecylthieno[3,2-B]thiophene-2-carboxylate

Cat. No.: B7988831
M. Wt: 366.6 g/mol
InChI Key: CXUOLDSCOAGOFW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-undecylthieno[3,2-B]thiophene-2-carboxylate typically involves a multi-step process. One common method starts with the preparation of 1-(thiophene-3-ylthio)alkan-2-one from 3-bromothiophene. This intermediate is then subjected to a ring formation reaction to yield the desired thienothiophene derivative . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-undecylthieno[3,2-B]thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Ethyl 3-undecylthieno[3,2-B]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-undecylthieno[3,2-B]thiophene-2-carboxylate involves its interaction with molecular targets in biological systems. The compound’s electron-rich thienothiophene core allows it to participate in electron transfer processes, making it effective in various applications. The pathways involved often include interactions with cellular proteins and enzymes, leading to changes in cellular functions .

Comparison with Similar Compounds

Ethyl 3-undecylthieno[3,2-B]thiophene-2-carboxylate can be compared with other thienothiophene derivatives such as:

  • Ethyl 3-hexylthieno[3,2-B]thiophene-2-carboxylate
  • Ethyl 3-octylthieno[3,2-B]thiophene-2-carboxylate

These compounds share similar structural features but differ in the length of their alkyl chains. The uniqueness of this compound lies in its longer undecyl chain, which can influence its solubility, melting point, and overall reactivity .

Properties

IUPAC Name

ethyl 6-undecylthieno[3,2-b]thiophene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2S2/c1-3-5-6-7-8-9-10-11-12-13-16-18-17(14-15-23-18)24-19(16)20(21)22-4-2/h14-15H,3-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXUOLDSCOAGOFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1=C(SC2=C1SC=C2)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-undecylthieno[3,2-B]thiophene-2-carboxylate
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Ethyl 3-undecylthieno[3,2-B]thiophene-2-carboxylate
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Ethyl 3-undecylthieno[3,2-B]thiophene-2-carboxylate
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Ethyl 3-undecylthieno[3,2-B]thiophene-2-carboxylate
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Ethyl 3-undecylthieno[3,2-B]thiophene-2-carboxylate
Reactant of Route 6
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Ethyl 3-undecylthieno[3,2-B]thiophene-2-carboxylate

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